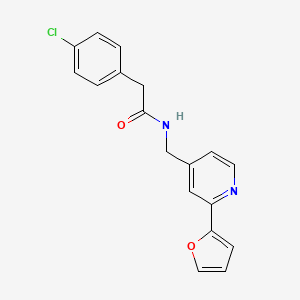

2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c19-15-5-3-13(4-6-15)11-18(22)21-12-14-7-8-20-16(10-14)17-2-1-9-23-17/h1-10H,11-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWALGTWSBNEZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzylamine with 2-(furan-2-yl)pyridine-4-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Backbone

Example 1 : N-(6-Methoxybenzothiazole-2-yl)-2-(4-Chlorophenyl)Acetamide

- Structure : Replaces the pyridyl-furan group with a benzothiazole ring (methoxy-substituted).

- Key Differences :

Example 2 : 2-Chloro-N-(4-Fluorophenyl)Acetamide

- Structure : Simplifies the substituents to a single fluorophenyl group.

- Absence of the pyridyl-furan group reduces molecular weight (247.67 g/mol) and hydrogen-bonding capacity .

Heterocyclic Modifications

Example 3 : N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide

- Structure: Incorporates a sulfanyl-linked diaminopyrimidine ring.

- Key Differences: Sulfanyl (-S-) linker enhances flexibility and thiol-mediated interactions.

Example 4 : 2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-(4-Methylphenyl)Acetamide

- Structure: Features a fused thieno-pyrimidinone system.

- Key Differences: Thieno-pyrimidinone introduces a rigid, planar structure, favoring intercalation or enzyme inhibition. Higher molecular weight (469.98 g/mol) compared to the target compound (326.78 g/mol) .

Table 1 : Comparative Analysis of Key Parameters

Observations :

- Molecular Weight : The target compound (326.78 g/mol) is intermediate between simpler acetamides (e.g., 247.67 g/mol) and heavily substituted pyridines (e.g., 545.34 g/mol) .

- Synthetic Complexity: Compounds with fused heterocycles (e.g., thieno-pyrimidinone) require multi-step synthesis, whereas the target compound’s pyridyl-furan group can be assembled via Suzuki coupling .

Biologische Aktivität

The compound 2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 247.68 g/mol . The presence of both furan and pyridine moieties contributes to its unique chemical properties, which may enhance its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 247.68 g/mol |

| LogP | 3.525 |

| PSA | 54.02 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Preliminary studies indicate that it may act as an enzyme inhibitor, potentially affecting pathways involved in inflammation and cancer progression.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing furan and pyridine rings have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism may involve the inhibition of specific kinases or apoptotic pathways, leading to reduced cell proliferation.

Antimicrobial Properties

Studies have also suggested that the compound exhibits antimicrobial activity, particularly against Gram-positive bacteria. The furan moiety is often associated with enhanced antibacterial effects due to its ability to disrupt bacterial cell walls.

Enzyme Inhibition

In silico studies have demonstrated that this compound can inhibit key enzymes involved in metabolic pathways. For example, it has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.

Case Studies

-

Anticancer Efficacy :

A study involving a series of derivatives based on the core structure revealed that certain substitutions on the pyridine ring significantly enhanced cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value below that of standard chemotherapeutics like doxorubicin. -

Antimicrobial Activity :

In another study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) in the low micromolar range, indicating promising antibacterial properties. -

Enzyme Interaction :

Molecular docking studies provided insights into the binding affinities of the compound towards acetylcholinesterase. The results indicated favorable interactions with key residues in the active site, suggesting potential for further development as a therapeutic agent for cognitive disorders.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.